2,5-Diisopropylphenol

Beschreibung

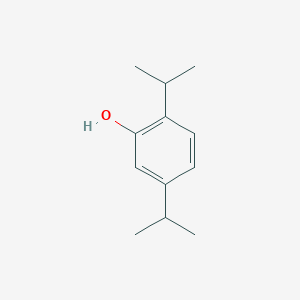

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,5-di(propan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-8(2)10-5-6-11(9(3)4)12(13)7-10/h5-9,13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFNUNYPYULIJSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2073483 | |

| Record name | Phenol, 2,5-bis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2,5-Diisopropylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032579 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

35946-91-9 | |

| Record name | 2,5-Diisopropylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35946-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Diisopropylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035946919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,5-bis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-diisopropylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIISOPROPYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4WT3D9GR6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,5-Diisopropylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032579 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

95.5 °C | |

| Record name | 2,5-Diisopropylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032579 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Chemical Transformations of 2,5 Diisopropylphenol

Established Synthetic Routes for 2,5-Diisopropylphenol

Established methods for producing diisopropylphenol isomers primarily revolve around the alkylation of phenol (B47542), with process conditions and methodologies being adapted to optimize for yield and purity.

The Friedel-Crafts alkylation of phenol is a fundamental method for synthesizing alkylphenols, including this compound. smolecule.com This electrophilic aromatic substitution reaction typically involves reacting phenol with an alkylating agent, such as isopropyl alcohol or propylene (B89431), in the presence of an acid catalyst. smolecule.comresearchgate.net The catalyst can be a Lewis acid (e.g., AlCl₃) or a Brønsted acid (e.g., H₂SO₄), which facilitates the formation of a reactive isopropyl carbocation. smolecule.com

The mechanism proceeds through several key steps:

Electrophile Activation: The acid catalyst reacts with the alkylating agent to generate a reactive carbocation.

Ring Substitution: The electron-rich phenol ring attacks the carbocation. The hydroxyl group of phenol directs the substitution primarily to the ortho and para positions.

Rearrangement: The resulting carbocation intermediates can undergo rearrangements to form more thermodynamically stable products, which can include the this compound isomer. smolecule.com

A significant challenge in this approach is managing regioselectivity. The reaction often produces a mixture of isomers, including 2,4-diisopropylphenol (B134422), 2,6-diisopropylphenol, and tri-substituted phenols. google.comgoogle.com Reaction conditions, such as temperature, play a crucial role; higher temperatures (above 160°C) tend to favor thermodynamic control, which can increase the formation of 2,4- and this compound. smolecule.com

Continuous flow chemistry has emerged as a powerful alternative to traditional batch processing for the synthesis of alkylated phenols. smolecule.comnih.gov This technique offers enhanced control over reaction parameters such as temperature, pressure, and residence time, leading to improved yield, purity, and safety. smolecule.comnih.gov

In the context of diisopropylphenol synthesis, continuous flow reactors, particularly microfluidic systems, can significantly influence product distribution. For instance, the use of flow reactors with short residence times (e.g., 2–5 minutes) and precise temperature management has been shown to reduce the formation of by-products like this compound by as much as 40% compared to batch processes. smolecule.com

While much of the research in this area focuses on optimizing the synthesis of the anesthetic Propofol (B549288) (2,6-diisopropylphenol), the findings are directly relevant to controlling the formation of the 2,5-isomer. A two-step continuous flow process involving a Friedel-Crafts alkylation followed by decarboxylation has been developed, demonstrating a significant reduction in total synthesis time from 16 hours in batch to 70 minutes in flow, with high yield and purity. nih.gov

| Parameter | Traditional Batch Process | Continuous Flow Process | Reference |

|---|---|---|---|

| Total Synthesis Time | 16 hours | 70 minutes | nih.gov |

| Overall Yield (Friedel-Crafts & Decarboxylation) | 64% | 58% | nih.gov |

| Key Advantage | Established methodology | Enhanced safety, speed, and control | smolecule.comnih.gov |

Traditional batch reactors remain a common method for the industrial production of alkylated phenols. smolecule.com In a batch process, reactants are loaded into a vessel and the reaction proceeds over a set period. Optimization is key to maximizing the yield of the desired isomer while minimizing unwanted side reactions. smolecule.com

Factors influencing the product distribution in batch synthesis of diisopropylphenols include:

Temperature: Higher temperatures often lead to a product mixture governed by thermodynamic stability, which can increase the proportion of this compound. smolecule.com For example, batch reactions at 200°C can produce 15–20% of the 2,5-DIPP isomer. smolecule.com

Catalyst: The choice of acid catalyst is critical for selectivity (see section 2.2.2).

Alkylating Agent: The use of isopropyl alcohol as an alkylating agent has been observed to generate fewer byproducts compared to propylene. smolecule.com

While effective, batch processes can present challenges in terms of heat management, safety (especially for highly exothermic reactions), and consistency from batch to batch, areas where continuous flow methods offer significant advantages. nih.gov

Advanced Synthetic Strategies and Process Intensification

To overcome the selectivity and efficiency challenges of traditional methods, advanced synthetic strategies are being developed. These focus on process intensification, which aims to make chemical manufacturing faster, safer, and more sustainable.

Telescoped synthesis, or one-pot synthesis, combines multiple reaction steps into a single, continuous process without the need to isolate and purify intermediate compounds. nih.gov This approach significantly enhances efficiency, reduces waste, and lowers production costs.

| Step 1 | Step 2 | Overall Yield | Productivity | Reference |

|---|---|---|---|---|

| Friedel-Crafts Alkylation of 4-hydroxybenzoic acid | Decarboxylation | 70% | 23.0 g/day | nih.govresearchgate.net |

This strategy not only streamlines the synthesis but also allows for safer handling of intermediates and reagents through an enclosed system. nih.gov

The regioselectivity of phenol alkylation is heavily dependent on the catalyst system employed. acs.orgwhiterose.ac.uk Engineering catalysts to favor the formation of a specific isomer is a primary goal of modern synthetic chemistry. The formation of this compound is often treated as a byproduct to be minimized when other isomers, like the anesthetic 2,6-diisopropylphenol, are the target. smolecule.com

Key findings in catalyst development include:

Solid Acid Catalysts: Heterogeneous solid acid catalysts are advantageous as they can be easily separated from the reaction mixture and reused. Catalysts like the sulfonic acid resin Amberlyst-15 tend to favor para-alkylation, which can reduce the formation of 2,5-DIPP. smolecule.com Zeolites such as H-Beta and H-Mordenite have also been studied extensively for the vapor-phase isopropylation of phenol. rsc.orgresearchgate.net

Catalysts for Ortho-Selectivity: To maximize the yield of 2,6-diisopropylphenol and consequently minimize other isomers, highly selective catalysts have been developed. For example, a catalyst comprising 20% (w/w) Cs₂.₅H₀.₅PW₁₂O₄₀ on K-10 clay achieves high selectivity (up to 92%) for 2,6-DIPP by limiting carbocation mobility within its structure, reducing the formation of 2,5-DIPP to less than 5%. smolecule.comacs.org

Catalysts for Para-Selectivity: Conversely, specific catalysts can be designed to favor para-substitution. A hexafluoroisopropanol (HFIP)-promoted system has been shown to achieve highly regioselective para-alkylation of phenols. rsc.org Similarly, a "bulky PyBidine"-Ni(OAc)₂ catalyst can switch the typical ortho-selectivity of aza-Friedel–Crafts reactions to achieve up to 99:1 para/ortho selectivity. acs.orgacs.org

The choice of alkylating agent also interacts with the catalyst to determine the final product ratio. Isopropyl alcohol often results in fewer byproducts than propylene, and the in-situ formation of diisopropyl ether can further complicate the reaction network, acting as an alkylating agent itself. smolecule.comresearchgate.net

| Catalyst System | Primary Isomer Formed | Effect on this compound Formation | Reference |

|---|---|---|---|

| Amberlyst-15 | Para-substituted products | Reduced | smolecule.com |

| Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 Clay | 2,6-Diisopropylphenol (Propofol) | Reduced to <5% | smolecule.com |

| H-Beta Zeolite | 2,6-Diisopropylphenol (Propofol) | Byproduct, amount varies with conditions | rsc.orgresearchgate.net |

| High Temperature (>160°C) Batch | Thermodynamic mixture | Increased (15-20%) | smolecule.com |

Catalyst Development and Selectivity Engineering in Phenol Alkylation

Role of Heteropoly Acids and Clay Catalysts

Heteropoly acids (HPAs) have been identified as highly effective catalysts for the alkylation of phenols. jst.go.jptandfonline.com These solid acid catalysts are noted for their strong Brønsted acidity, which is significantly higher than that of conventional solid acids like zeolites or sulfated zirconia. jst.go.jp For liquid-phase alkylation reactions, HPAs such as H₃PW₁₂O₄₀ exhibit high activity, which can be attributed to their "pseudo-liquid phase" behavior, allowing reactant molecules to access the bulk of the catalyst. jst.go.jp

Supporting HPAs on materials like silica (B1680970) or clay can enhance their catalytic performance and stability. researchgate.netresearchgate.net For instance, a synergistic combination of a cesium-modified heteropolyacid and K-10 clay (20% w/w Cs₂.₅H₀.₅PW₁₂O₄₀/K-10) has been shown to be a superior catalyst for the isopropylation of phenol compared to many zeolites. acs.orgresearchgate.net This catalyst system is particularly effective in the synthesis of 2,6-diisopropylphenol, a structurally related isomer, and its performance underscores the potential for tailoring HPA-clay composites to control isomer distribution. acs.orgresearchgate.net The use of montmorillonite (B579905) K-10 clay itself, often modified with metal salts like FeCl₃, has also been explored for phenol alkylation. researchgate.netresearchgate.net

Research has shown that acid-treated clays, such as Filtrol-24, can also catalyze the alkylation of phenol. ias.ac.ingoogle.com These catalysts can influence the reaction pathway, leading to different product distributions depending on the reaction conditions. ias.ac.in

Table 1: Performance of Heteropoly Acid and Clay-Based Catalysts in Phenol Alkylation

| Catalyst | Alkylating Agent | Temperature (°C) | Key Findings | Reference(s) |

|---|---|---|---|---|

| H₃PW₁₂O₄₀ | Olefins | 100-150 | High yields of mono- and disubstituted products; more active than H₂SO₄. | researchgate.net |

| 20% Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 | Isopropanol (B130326) (IPA) | 200 | Superior catalyst for producing diisopropylphenols; better than many zeolites. | acs.orgresearchgate.net |

| Fe-bentonite | tert-butanol | 80 | Excellent catalyst with 100% TBA conversion and 81% selectivity for p-tert-butylphenol. | researchgate.netbegellhouse.com |

Zeolite-Based Catalysis in Alkylation Reactions

Zeolites are widely employed as shape-selective catalysts in the alkylation of aromatic compounds due to their well-defined microporous structures and tunable acidity. sciencenet.cn In the isopropylation of phenol, the pore dimensions and acid site distribution of the zeolite play a critical role in determining the product selectivity.

Different zeolite structures yield varying isomer distributions. For example, HZSM-5, a medium-pore zeolite, tends to favor the formation of the para-isomer, p-isopropylphenol. researchgate.net In contrast, large-pore zeolites like H-Beta and USY can produce significant quantities of di- and tri-substituted products. rsc.org The use of H-Beta and H-Mordenite has been studied for the selective synthesis of 2,6-diisopropylphenol, a process in which this compound is a potential by-product. researchgate.net

Hierarchical zeolites, which possess both micropores and mesopores, have shown enhanced catalytic activity and stability in the alkylation of phenol with isopropanol. sciencenet.cn The improved accessibility to active sites and reduced diffusion limitations in these materials can lead to higher conversion rates. sciencenet.cn For instance, a hierarchical ZSM-5 catalyst demonstrated high activity and stability in a continuous fixed-bed reactor for this reaction. sciencenet.cn

The reaction conditions, particularly temperature, significantly influence the outcome. A patented process using a crystalline zeolite catalyst with a high silica-to-alumina ratio (at least 12) at temperatures between 200°C and 300°C is designed to produce high concentrations of the para-isomer. google.com It was noted that at temperatures exceeding 300°C, the selectivity towards the para-isomer decreases. google.com

Table 2: Comparison of Zeolite Catalysts in Phenol Isopropylation

| Zeolite Catalyst | Key Structural Feature | Typical Product Selectivity | Reference(s) |

|---|---|---|---|

| HZSM-5 | Medium-pore (MFI topology) | Favors p-isopropylphenol. | researchgate.net |

| H-Beta / USY | Large-pore | Can produce higher amounts of di- and triisopropylphenols. | rsc.org |

| MCM-49 | Mesoporous | Can suppress secondary reactions, improving selectivity to isopropylphenol. | researchgate.net |

By-product Formation and Control in this compound Synthesis

A significant challenge in the synthesis of a specific diisopropylphenol isomer is the concurrent formation of other structurally similar compounds. The Friedel-Crafts alkylation of phenol with propylene or isopropanol typically yields a mixture of products. nih.govgoogle.com

Formation of Other Diisopropylphenol Isomers

During the synthesis of diisopropylphenols, several isomers and related substances are formed as by-products. The major contaminants include other diisopropylphenol isomers such as 2,4-diisopropylphenol and 2,6-diisopropylphenol. nih.govgoogle.comgoogleapis.com Additionally, over-alkylation can lead to the formation of 2,4,6-triisopropylphenol. nih.govgoogle.comgoogleapis.com Monoalkylated phenols (e.g., 2-isopropylphenol) and ether by-products (e.g., 1-isopropoxy-2,4-diisopropylbenzene) are also common impurities. google.comgoogleapis.comgoogle.com The formation of these by-products complicates the purification process, as their boiling points are often very close to that of the desired product. google.comgoogleapis.com

Strategies for Impurity Minimization and Removal

Several strategies have been developed to control the formation of impurities and to purify the desired diisopropylphenol isomer.

Alternative Synthetic Routes: One effective method to control isomer formation is to start with a substituted phenol where certain positions are blocked. A patented process describes the alkylation of p-hydroxybenzoic acid. google.comgoogleapis.comgoogle.com In this method, the carboxylic acid group at the para-position directs the incoming isopropyl groups to the ortho positions (3 and 5). The resulting 4-hydroxy-3,5-diisopropylbenzoic acid is then decarboxylated to yield highly pure 2,6-diisopropylphenol. google.comgoogleapis.comgoogle.com This approach effectively prevents the formation of 2,4- and this compound isomers. googleapis.comgoogle.com

Purification Techniques:

Washing and Extraction: Impurities from the p-hydroxybenzoic acid route can be removed through a series of washes. Ether impurities are removed by washing the basic aqueous reaction mass with toluene, dimer impurities are removed with hot water, and monoalkylated impurities are removed with a methanol-water mixture. google.comgoogleapis.comgoogle.com

Fractional Distillation: While difficult due to the close boiling points of the isomers, repeated fractional distillation is a common, albeit challenging, purification method. google.com

Crystallization: Purification can be achieved by crystallizing the crude product, sometimes from a solvent at low temperatures (-25°C to +18°C). google.com This exploits the different solubility and crystallization characteristics of the various isomers. google.com

Derivatization: A high-purity product can be obtained by converting the crude diisopropylphenol into a crystalline ester derivative (e.g., a benzoate). epo.org This ester is easily purified by crystallization. Subsequent hydrolysis of the pure ester regenerates the diisopropylphenol with very high purity. epo.org

Chlorination-Hydrogenation: Another purification strategy involves the chlorination of technical grade 2,6-diisopropylphenol to form 4-chloro-2,6-diisopropylphenol. googleapis.comgoogle.com This chlorinated intermediate is then purified and subsequently de-chlorinated via catalytic hydrogenation to yield the highly pure final product. googleapis.comgoogle.com

Catalyst and Process Control:

The choice of catalyst and reaction conditions can steer the reaction towards a desired isomer. For example, using a bulky catalyst like Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 clay can enhance selectivity for 2,6-DIPP by limiting carbocation mobility, thereby reducing the formation of 2,5-DIPP. smolecule.com

Continuous-flow reactors offer precise control over reaction parameters, which can reduce the formation of by-products compared to traditional batch processes. smolecule.com

Chemical Reactions and Derivatives of this compound

Like other phenols, this compound can undergo reactions such as oxidation, esterification, and further alkylation. smolecule.com A key area of interest is the synthesis of derivatives to modify its physicochemical properties and biological activity.

Derivatization for Enhanced Biological Activity

While much of the research on derivatization focuses on the anesthetic 2,6-diisopropylphenol (propofol), the underlying principles of structure-activity relationships (SAR) are applicable to the broader class of alkylphenols, including the 2,5-isomer. nih.govsciencemadness.org

Studies on a series of alkylphenols have shown that their biological activity, such as anesthetic potency, is a complex function of both lipophilicity and the steric hindrance provided by the ortho-substituents. nih.govsciencemadness.org

Lipophilicity: In a series with similar steric effects, potency tends to increase with the size of the alkyl groups (increasing lipophilicity), up to a certain point. sciencemadness.org

Steric Hindrance: The nature and size of the groups at the ortho positions (2 and 6) are critical. For instance, in the 2,6-dialkyl series, potency generally follows the trend: di-sec-alkyl > n-alkyl, sec-alkyl > di-n-alkyl. sciencemadness.org The greatest potency was found with 2,6-di-sec-alkyl substitution. nih.gov

This suggests that creating derivatives of this compound by modifying or replacing the isopropyl groups could modulate its biological effects. The 2,5-substitution pattern provides a different steric and electronic environment compared to the 2,6-isomer, which would lead to a unique pharmacological profile. For example, the synthesis of novel 2,6-disubstituted phenol derivatives with different alkyl or cycloalkyl groups has been explored to develop new general anesthetics. acs.org Similar derivatization of the this compound scaffold could yield compounds with novel or enhanced biological activities. Research has also noted that this compound itself exhibits biological activities, including potential antioxidant properties. smolecule.com

Electrochemical Oxidation and Dimerization Studies of this compound

The electrochemical behavior of substituted phenols is a subject of significant interest due to its relevance in synthetic chemistry, environmental remediation, and the study of antioxidant mechanisms. While extensive research has been conducted on the electrochemical oxidation of various phenolic compounds, including the structurally similar 2,6-diisopropylphenol, specific studies focusing solely on this compound are not extensively documented in publicly available literature. However, based on the established principles of phenol electrochemistry and findings for related isomers, a theoretical framework for the electrochemical oxidation and subsequent dimerization of this compound can be constructed.

The electrochemical oxidation of phenols typically proceeds via a one-electron transfer to the anode, resulting in the formation of a phenoxyl radical. The stability and subsequent reaction pathways of this radical are heavily influenced by the nature and position of the substituents on the aromatic ring. In the case of this compound, the presence of two electron-donating isopropyl groups is expected to lower the oxidation potential compared to unsubstituted phenol.

Following its formation, the 2,5-diisopropylphenoxyl radical can undergo several reactions, with dimerization being a prominent pathway. The coupling of two radicals can occur at various positions on the aromatic ring, leading to the formation of different dimeric products. The steric hindrance imposed by the isopropyl groups at the 2- and 5-positions will play a crucial role in dictating the regioselectivity of the coupling.

The primary dimerization products anticipated from the electrochemical oxidation of this compound would be carbon-carbon (C-C) and carbon-oxygen (C-O) coupled dimers. The most likely C-C coupled dimer would be 3,3'-di-tert-butyl-5,5'-diisopropyl-1,1'-biphenyl-4,4'-diol, formed through coupling at the position para to the hydroxyl group, which is sterically accessible. C-O coupling would result in the formation of polymeric ether-type structures.

Studies on the closely related isomer, 2,6-diisopropylphenol (propofol), have shown that its electrochemical oxidation leads to the formation of a dimer, 3,3',5,5'-tetraisopropylbiphenyl-4,4'-diol, through para-para C-C coupling. This process involves a one-electron, one-proton transfer to form the phenoxyl radical, which then dimerizes. The resulting dimer is also electroactive and can be further oxidized. It is highly probable that this compound follows a similar initial oxidation and dimerization mechanism.

The experimental conditions, such as the solvent, supporting electrolyte, pH, and electrode material, are known to significantly influence the outcome of the electrochemical oxidation of phenols. For instance, the use of different electrode materials can affect the oxidation potential and the extent of electrode fouling, which is the deposition of oxidation products on the electrode surface. The pH of the medium can also alter the reaction pathway by influencing the protonation state of the phenol and the stability of the resulting radical.

While specific experimental data for the electrochemical oxidation of this compound is scarce, the table below outlines the expected products and general conditions based on the principles of phenol electrochemistry and data from analogous compounds.

| Parameter | Description | Expected Outcome/Condition |

| Starting Material | The phenolic compound undergoing oxidation. | This compound |

| Oxidation Process | The method used to induce oxidation. | Electrochemical Oxidation |

| Intermediate | The reactive species formed during oxidation. | 2,5-Diisopropylphenoxyl Radical |

| Primary Dimerization Product (C-C Coupling) | The product formed by the coupling of two radicals via a carbon-carbon bond. | 3,3'-Di-tert-butyl-5,5'-diisopropyl-1,1'-biphenyl-4,4'-diol |

| Side Products (C-O Coupling) | Products formed through alternative coupling pathways. | Polymeric ether-linked compounds |

| Electrode Material | The conductive surface at which oxidation occurs. | Glassy Carbon, Platinum, Boron-Doped Diamond |

| Solvent/Electrolyte | The medium in which the reaction is carried out. | Acetonitrile, Dichloromethane / Tetrabutylammonium perchlorate |

Further research is required to fully elucidate the specific electrochemical behavior of this compound and to characterize the resulting dimerization products under various experimental conditions.

Analytical Methodologies for 2,5 Diisopropylphenol in Complex Matrices

Chromatographic Techniques for Detection and Quantification

Chromatography stands as a cornerstone for the analysis of 2,5-diisopropylphenol, offering the necessary separation and sensitivity. Both gas and liquid chromatography, often coupled with mass spectrometry, are routinely employed. The choice between these techniques often depends on the sample matrix, the required sensitivity, and the specific analytical goals. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of this compound. nih.gov This method combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry. For volatile and thermally stable compounds like this compound, GC-MS provides excellent resolution and allows for confident identification based on characteristic mass spectra. nih.gov The NIST Mass Spectrometry Data Center, for instance, provides reference spectra for this compound, aiding in its identification. nih.gov

In many GC-MS applications, derivatization is a crucial step to improve the chromatographic behavior and detection sensitivity of phenolic compounds. researchgate.net For instance, derivatization to pentafluorobenzoates has been successfully used for the analysis of various alkylphenols, including this compound, in biological tissues like cod liver and muscle. uib.no This approach enhances the volatility and detectability of the analytes. uib.no Another common technique is trimethylsilyl (B98337) (TMS) derivatization, which has been shown to significantly improve the chromatographic properties and detection sensitivity of propofol (B549288) and its hydroxylated metabolites. researchgate.net

The selected ion monitoring (SIM) mode in GC-MS offers enhanced sensitivity for trace-level analysis. nih.gov By monitoring specific ions characteristic of this compound, this technique can achieve detection limits in the parts-per-billion (ppb) range. nih.gov For example, a method for analyzing flavor-tainting alkylphenols in fish tissue utilized GC-MS in SIM mode to quantify this compound down to 0.5 ppb. nih.gov

Table 1: GC-MS Methods for this compound Analysis

| Matrix | Sample Preparation | Derivatization | Detection Mode | Key Findings |

|---|---|---|---|---|

| Cod Tissue | Dichloromethane extraction, Gel Permeation Chromatography | Pentafluorobenzoate | - | Highly selective and sensitive method for 30 meta- and para-substituted alkylphenols. uib.no |

| Fish Tissue | Simultaneous Steam Distillation-Extraction (SDE) | None | Selected Ion Monitoring (SIM) | Achieved >95% recovery and a detection limit of 0.5 ppb. nih.gov |

| Human Urine | - | Trimethylsilyl (TMS) | Scan and SIM | TMS derivatization improved chromatographic properties and sensitivity. researchgate.net |

Liquid chromatography (LC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers a versatile and powerful alternative to GC-MS for the analysis of this compound and its related compounds. nih.gov This technique is especially advantageous for analyzing thermally labile or less volatile compounds, and it can often simplify sample preparation procedures. labmedica.com A key advantage of LC-MS/MS is its ability to analyze both the parent drug and its metabolites in a single injection, which is particularly relevant for propofol and its impurities. labmedica.com

Various LC-MS/MS methods have been developed for the quantification of propofol and its metabolites in biological fluids. labmedica.com These methods often utilize reversed-phase chromatography with columns such as C18 or phenyl columns to achieve efficient separation. researchgate.netlabmedica.com The use of a heated nebulizer in the ion source can significantly enhance the sensitivity for certain compounds, including propofol. labmedica.com

Method validation for LC-MS/MS analysis typically includes assessing linearity, accuracy, precision, recovery, and matrix effects to ensure reliable and accurate quantification. nih.gov For instance, a validated LC-MS/MS method for a related phenolic antioxidant demonstrated good linearity over a wide concentration range, with high accuracy and precision. nih.gov

Table 2: LC-MS/MS Methods for Phenolic Compounds

| Analyte | Matrix | Extraction | LC Column | Key Validation Parameters |

|---|---|---|---|---|

| Propofol & Metabolites | Serum | Solid Phase Extraction (SPE) | Phenyl | Linearity: 5-2000 ng/mL, Recovery: >85%. labmedica.com |

| Levofloxacin | Human Plasma | - | Zorbax SB-C18 | - |

| 2,6-diisobornyl-4-methylphenol | Rat Plasma | Liquid-Liquid Extraction | EC Nucleodur C8 | Linearity: 10-5,000 ng/mL, Accuracy: 92-110%, Precision: <8%. nih.gov |

Spectroscopic Methods in this compound Analysis

Spectroscopic techniques play a significant role in the characterization and analysis of this compound. These methods are often used in conjunction with chromatographic techniques to confirm the identity of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. sigmaaldrich.com It provides detailed information about the chemical environment of the atoms within the molecule. Infrared (IR) spectroscopy is another valuable technique that can identify the functional groups present in this compound. nih.govscirp.org Mass spectrometry, particularly when coupled with GC or LC, provides information about the molecular weight and fragmentation pattern of the compound, which is crucial for its identification. nih.gov

UV-Vis spectrophotometry can be utilized for the quantification of this compound, although it is generally less selective than chromatographic methods. The compound exhibits a characteristic absorption maximum in the ultraviolet region. researchgate.net For instance, the photochemistry of the related compound 2,6-diisopropylphenol (propofol) was investigated using absorption spectroscopy, revealing an absorption maximum at 272 nm. researchgate.net While UV detection can be coupled with liquid chromatography for quantitative analysis, its application for direct analysis in complex matrices can be limited by interferences from other UV-absorbing compounds. uib.no

Reference Standards and Certified Reference Materials for this compound

The availability of high-purity reference standards and certified reference materials (CRMs) is fundamental for the accurate quantification of this compound. smolecule.com These materials are used for instrument calibration, method validation, and quality control. sigmaaldrich.com

Several suppliers offer this compound as a pharmaceutical secondary standard or a certified reference material. sigmaaldrich.comsmolecule.com These standards are produced and certified under stringent quality management systems, such as ISO/IEC 17025 and ISO 17034, ensuring their traceability to primary materials from national metrology institutes. sigmaaldrich.com The certificate of analysis for a CRM typically includes the certified content determined by quantitative NMR, along with an uncertainty value and an expiry date. sigmaaldrich.com These reference materials are suitable for a range of analytical applications, including method development and routine quality control testing. sigmaaldrich.com

Sample Preparation Techniques for Trace Analysis

Effective sample preparation is a critical step for the trace analysis of this compound in complex matrices. mdpi.com The primary goals of sample preparation are to isolate the analyte from interfering matrix components, concentrate it to a detectable level, and transfer it into a solvent compatible with the analytical instrument. mdpi.com

Commonly used sample preparation techniques for phenolic compounds include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). mdpi.comresearchgate.net LLE utilizes the differential solubility of the analyte in two immiscible liquids to achieve separation. researchgate.net SPE, on the other hand, employs a solid sorbent to retain the analyte while the matrix components are washed away. labmedica.com

For the analysis of alkylphenols in biological samples with high lipid content, such as cod liver, a multi-step cleanup procedure may be necessary. uib.no This can involve techniques like gel permeation chromatography (GPC) to remove lipids, followed by a secondary cleanup step like saponification. uib.no

Headspace solid-phase microextraction (HS-SPME) has emerged as a simple and efficient sample cleanup and pre-concentration technique, particularly for volatile compounds in complex matrices like lipid emulsions. nih.govjoanneum.at This method involves exposing a coated fiber to the headspace above the sample, where volatile analytes partition onto the fiber. The fiber is then directly introduced into the GC for analysis. nih.govjoanneum.at HS-SPME has been successfully applied for the sensitive quantification of 2,6-diisopropylphenol in various matrices, demonstrating good accuracy and precision in the low µg/L range. nih.govjoanneum.at

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2,4-diisopropylphenol (B134422) |

| This compound |

| 2,6-diisopropyl-p-benzoquinone |

| 2,6-diisopropylphenol |

| 2-isopropylphenol (B134262) |

| 3,5-diisopropylphenol |

| 3-isopropylphenol |

| 4-hydroxypropofol |

| 4-isopropylphenol (B134273) |

| Acetonitrile |

| Carvacrol (B1668589) |

| Dichloromethane |

| Isopropyl alcohol |

| Methanol |

| Propofol |

| Propofol glucuronide |

| Propofol quinone |

| Propofol sulphate |

| Thiocresol |

| Thiophenol |

| Thymol (B1683141) |

| Trifluoroacetic acid |

| 11H-indeno[1,2-b]quinoxalin-11-one oxime |

| 2,6-diisobornyl-4-methylphenol |

| Levofloxacin |

| Methyltrimethoxysilane |

| Methylene chloride |

Headspace-Solid Phase Microextraction (HS-SPME)

Headspace-Solid Phase Microextraction is a solvent-free sample preparation technique that combines sampling, extraction, and concentration into a single step. researchgate.net It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds, such as this compound, from a sample's headspace. In this method, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the vapor phase above a solid or liquid sample contained in a sealed vial. The analytes partition from the sample matrix into the headspace and then adsorb onto the fiber coating. Following extraction, the fiber is transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis.

The efficiency of HS-SPME is influenced by several factors, including the type of fiber coating, extraction temperature and time, and sample matrix modifications like pH adjustment and salt addition. For phenolic compounds, including alkylphenols, polyacrylate (PA) and polydimethylsiloxane/divinylbenzene (PDMS/DVB) fibers are often employed due to their affinity for polar analytes. researchgate.nettandfonline.com Increasing the extraction temperature generally enhances the vapor pressure of the analyte, facilitating its transfer to the headspace. However, excessively high temperatures can affect the partitioning equilibrium and the stability of the fiber. The addition of salt (salting out) to aqueous samples can increase the ionic strength of the solution, thereby reducing the solubility of organic analytes and promoting their volatilization into the headspace. researchgate.net

While specific studies focusing exclusively on the HS-SPME of this compound are limited, research on the closely related compound, 2,6-diisopropylphenol (propofol), and other alkylphenols provides valuable insights into method development. For instance, a highly sensitive method for 2,6-diisopropylphenol in lipid emulsions was developed using HS-SPME coupled with GC-MS, demonstrating excellent accuracy and precision in the low µg/L range. mdpi.com Furthermore, studies on the analysis of various phenols in water have shown that parameters must be carefully optimized to achieve the desired sensitivity and selectivity. researchgate.netresearchgate.net For complex matrices, derivatization of phenols prior to or during SPME can improve their chromatographic behavior and detection. researchgate.net

Table 1: Representative HS-SPME Parameters for Alkylphenol Analysis in Water

| Parameter | Condition | Source |

| Fiber Coating | Polyacrylate (PA) | researchgate.net |

| Sample Volume | 10 mL | nih.gov |

| Extraction Temperature | 60 - 80°C | researchgate.net |

| Extraction Time | 30 - 60 min | researchgate.netnih.gov |

| Agitation | Magnetic Stirring | scielo.br |

| Salt Addition | Saturated NaCl | researchgate.net |

| pH Adjustment | Acidification | researchgate.net |

| Derivatization | In-situ acetylation (optional) | researchgate.net |

| Desorption | 250°C for 5 min | scielo.br |

Steam Distillation-Extraction (SDE)

Simultaneous Steam Distillation-Extraction (SDE) is a vigorous extraction technique that has been extensively used for the isolation of volatile and semi-volatile organic compounds from solid and liquid samples. tandfonline.com The method combines steam distillation and solvent extraction into a continuous process. The sample, typically an aqueous slurry, is heated in a flask, and the steam generated carries the volatile analytes to a condenser. Simultaneously, a low-boiling, water-immiscible organic solvent is vaporized, condensed, and continuously passed through the aqueous distillate. This allows for the efficient partitioning of the analytes from the aqueous phase into the organic solvent. The primary advantage of SDE is its ability to handle complex matrices and prevent the extraction of non-volatile interfering substances. tandfonline.com

A key study by Heil and Lindsay (1988) demonstrated the effectiveness of micro-SDE for the quantitative analysis of flavor-tainting alkylphenols, including this compound, in fish tissue. tandfonline.comnih.gov The research highlighted the high recovery rates achievable with this method for a range of alkylphenols. The choice of extraction solvent is critical; for instance, t-butyl methyl ether has been successfully used. tandfonline.com The duration of the distillation is another important parameter, with typical times ranging from 1.5 to 3 hours to ensure exhaustive extraction. tandfonline.comdss.go.th For certain analytes, such as aromatic thiols, the addition of antioxidants like cysteine to the sample can prevent degradation and improve recovery. tandfonline.com

The SDE method, when coupled with a sensitive detection technique like gas chromatography-mass spectrometry (GC-MS) in the selected ion monitoring (SIM) mode, allows for the quantification of this compound at trace levels (ppb). nih.gov

Table 2: Recovery of Alkylphenols from Fortified Rainbow Trout Tissue using SDE

| Compound | Mean Recovery (%) |

| 2-Isopropylphenol | >95 |

| 3-Isopropylphenol | >95 |

| 4-Isopropylphenol | >95 |

| 2,4-Diisopropylphenol | >95 |

| This compound | >95 |

| 3,5-Diisopropylphenol | >95 |

| 2,6-Diisopropylphenol | 81 |

| Carvacrol | >95 |

| Thymol | >95 |

| Thiophenol | 55 |

| Thiocresol | 85 |

| Data from Heil and Lindsay (1988). nih.govtandfonline.com |

Biological Activities and Mechanistic Investigations of 2,5 Diisopropylphenol

Antioxidant Properties and Cellular Effects

Investigations into the antioxidant potential of 2,5-diisopropylphenol have revealed its capacity to scavenge free radicals, a property attributed to its phenolic structure. atsjournals.org A comparative study on the antioxidant activities of propofol (B549288) and its related compounds demonstrated that 2-isopropylphenols, including this compound, are effective at scavenging 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals. nih.gov The potency of this free radical scavenging activity was found to be in the order of propofol > this compound > 2-isopropylphenol (B134262) > 2,4-diisopropylphenol (B134422). nih.gov However, these compounds did not exhibit significant superoxide (B77818) dismutase-like effects. nih.gov

In the context of cellular protection, this compound has been shown to inhibit membrane lipid peroxidation, although less intensively than propofol. nih.gov This protective effect is linked to the 2-isopropylphenol structure, which is considered a requisite for both inhibiting lipid peroxidation and modifying membrane fluidity. nih.gov The antioxidant mechanism appears to be related to its ability to interact with and fluidize cellular membranes. nih.gov

Table 1: Comparative Antioxidant Activity of Isopropylphenols

| Compound | Free Radical Scavenging Potency | Inhibition of Membrane Lipid Peroxidation |

| Propofol (2,6-diisopropylphenol) | Highest | More intensive |

| This compound | High | Less intensive than propofol |

| 2,4-Diisopropylphenol | Lower | Less intensive than propofol |

| 2-Isopropylphenol | Lower | Less intensive than propofol |

Interactions with Biological Systems

The lipophilic nature of this compound suggests a propensity for interaction with biological membranes, which can in turn influence cellular functions and signaling pathways. smolecule.com

Due to its hydrophobic characteristics, this compound is expected to interact favorably with the lipid bilayers of cell membranes. smolecule.com This interaction can influence membrane permeability and the transport of molecules across the membrane. smolecule.com Studies have shown that propofol and related 2-alkylphenolic compounds, including this compound, can increase membrane fluidity. nih.gov This effect on fluidity is correlated with their ability to inhibit lipid peroxidation, suggesting that the structure-specific interaction with the membrane is a key aspect of their antioxidant mechanism. nih.gov The ability of these compounds to fluidize membranes may also have broader implications for their pharmacological effects. researchgate.net

The interaction of phenolic compounds with cell membranes can modulate the activity of membrane-bound proteins and influence intracellular signaling cascades. smolecule.com While specific studies on the direct influence of this compound on cell signaling are limited, research on the structurally similar propofol provides some insights. Propofol has been shown to affect various signaling pathways, including those involving MAPKs (ERK, p38, and JNK), which are crucial in cellular responses to stress. medsci.orgfrontiersin.orgnih.gov For instance, propofol can increase the phosphorylation of ERK, p38 MAPK, and JNK, and its antioxidant effects are partly mediated through the ERK pathway. medsci.org Given the structural similarities and shared membrane-interacting properties, it is plausible that this compound could also exert influence on such signaling pathways, although further investigation is required to confirm this.

Enzymatic Inhibition and Metabolic Studies

The structural relationship between this compound and propofol has prompted investigations into its potential role in the metabolism of this anesthetic agent.

This compound has been identified as an inhibitor of the glucuronidation of propofol. chemicalbook.com Glucuronidation is a major metabolic pathway for propofol in the liver, where it is conjugated to form propofol-glucuronide. nih.govnih.gov By inhibiting this process, this compound could potentially alter the pharmacokinetics and duration of action of propofol. smolecule.com This inhibitory effect is a key area of interest in understanding potential drug-drug interactions, especially considering that this compound is a known impurity in some propofol formulations. nih.govsigmaaldrich.com

Due to its structural similarity to propofol, there has been speculation that this compound could be a metabolite of propofol. smolecule.com The Human Metabolome Database (HMDB) has noted this potential, but definitive research confirming this compound as a metabolite of propofol in the human body is currently limited. smolecule.com The primary metabolic pathways for propofol involve hydroxylation by cytochrome P450 enzymes (predominantly CYP2B6) followed by conjugation. nih.govnih.govnih.gov The main metabolites are glucuronide conjugates of propofol and its hydroxylated forms. nih.govlabmedica.comresearchgate.net Further metabolic studies are necessary to conclusively determine if this compound is formed during the metabolism of propofol.

Antimicrobial Activity

Investigations into the antimicrobial properties of phenolic compounds have included 2,6-diisopropylphenol and its derivatives, revealing specific activities against various bacterial strains.

Antibacterial Efficacy Against Specific Strains

While 2,6-diisopropylphenol (propofol) itself exhibits no remarkable antibacterial activity, its dimer, known as dipropofol, demonstrates potent efficacy. nih.govscispace.com Studies have shown that dipropofol has strong antibacterial action against Gram-positive bacteria, including clinically significant resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). nih.govpharm.or.jp In contrast, other monomeric phenols with methyl or tert-butyl groups did not show significant activity. nih.govscispace.com Additionally, some research indicates that combining 2,6-diisopropylphenol with lidocaine (B1675312) can inhibit the growth of various microorganisms, with the exception of Candida albicans. jcpsp.pk

| Compound | Target Microorganism | Observed Activity | Source |

|---|---|---|---|

| Dipropofol (dimer of 2,6-diisopropylphenol) | Gram-positive bacteria (including MRSA and VRE) | Strong antibacterial activity | nih.govpharm.or.jp |

| 2,6-diisopropylphenol (Propofol) | Various bacteria | No remarkable activity | nih.govscispace.com |

| 2,6-diisopropylphenol + Lidocaine | Various bacteria | Inhibited growth | jcpsp.pk |

| 2,6-diisopropylphenol + Lidocaine | Candida albicans | No inhibition of growth | jcpsp.pk |

Structure-Activity Relationships for Antimicrobial Effects

The antimicrobial efficacy of diisopropylphenol-related compounds is closely linked to their molecular structure. scispace.com Research indicates that the dimeric structure of the 2,6-diisopropylphenol moiety is a critical factor for its antibacterial properties. nih.govscispace.com The monomeric form, 2,6-diisopropylphenol, is largely inactive. scispace.com Furthermore, the presence of the hydroxyl groups is important; a dipropofol dimethylester, where the hydroxyl groups are replaced, did not inhibit bacterial growth. scispace.com This suggests that both the dimeric skeleton and the phenolic hydroxyl groups are essential for the observed antibacterial activity against resistant Gram-positive strains. scispace.com

Anticancer Research and Cytotoxicity Studies

The anticancer potential of 2,6-diisopropylphenol and its analogues has been extensively studied, revealing cytotoxic effects against various cancer cell lines and exploring the efficacy of novel chemical conjugates.

In Vitro Cytotoxicity Against Human Tumor Cell Lines

2,6-diisopropylphenol and its derivatives have demonstrated significant cytotoxic effects across a range of human cancer cell lines in laboratory settings. For instance, it has been shown to inhibit the viability of bladder cancer T24 cells. nih.gov In human glioblastoma DBTRG-05MG cells, concentrations of 300-700μM resulted in concentration-dependent cell death, with lower concentrations (300-500μM) inducing apoptosis. nih.gov Fatty acid conjugates of 2,6-diisopropylphenol have also shown potent activity; for example, certain analogues exhibited significant growth inhibition in HeLa cancer cell lines. scirp.orgsemanticscholar.org Studies on triple-negative breast cancer cells (MDA-MB-231) found that 2,6-diisopropylphenol could inhibit proliferation and promote apoptosis. frontiersin.org

| Compound/Analogue | Human Tumor Cell Line | Observed Effect | Source |

|---|---|---|---|

| 2,6-diisopropylphenol | Bladder Cancer (T24) | Inhibited cell viability | nih.gov |

| 2,6-diisopropylphenol | Glioblastoma (DBTRG-05MG) | Induced apoptosis and cell death | nih.gov |

| 2,6-diisopropylphenol Fatty Acid Conjugates | Cervical Cancer (HeLa) | Significant growth inhibition | scirp.orgsemanticscholar.org |

| 2,6-diisopropylphenol | Breast Cancer (MDA-MB-231) | Inhibited proliferation, induced apoptosis | frontiersin.org |

| Propofol-docosahexaenoate (PP-DHA) | Breast Cancer (MDA-MB-231, MCF-7, AU565, MDA-MB-361) | Significantly inhibited cell growth and induced cell loss | nih.govresearchgate.net |

Effects on Non-Cancerous Mammalian Cells

A crucial aspect of anticancer research is determining the selectivity of a compound for cancer cells over healthy cells. Studies on 2,6-diisopropylphenol analogues have shown promising results in this regard. For example, a conjugate of 2,6-diisopropylphenol and docosahexaenoate (PP-DHA) that significantly inhibited the growth of multiple breast cancer cell lines was found to be ineffective against normal mammary epithelial cells. nih.govresearchgate.net Similarly, other fatty acid analogs of 2,6-diisopropylphenol were reported to be cytotoxic against various cancer cell lines while showing no effect on non-cancerous mammalian VERO cells. researchgate.net A propofol stearate (B1226849) conjugate also displayed significant cytotoxicity towards breast cancer cells when compared to its effect on normal 184A1 cells. iiarjournals.org

Conjugates and Analogues in Anticancer Therapies

To enhance the therapeutic potential of 2,6-diisopropylphenol, researchers have synthesized and evaluated numerous conjugates and analogues. Fatty acid conjugates, in particular, have been a major focus. iiarjournals.org Conjugating 2,6-diisopropylphenol with fatty acids like docosahexaenoate (DHA) or eicosapentaenoate (EPA) can result in compounds that are significantly more active than the parent molecules alone. scirp.orgsemanticscholar.org

One study systematically compared a series of analogues and found their order of efficacy against breast cancer cells to be: 2,6-diisopropylphenol-DHA (PP-DHA) > 2-isopropylphenol-DHA (IPP-DHA) > 2,4-diisopropylphenol-DHA (DIPP-DHA) > 2-cyclohexanephenol-DHA (CHP-DHA). nih.govresearchgate.net The structural hindrance in these ester-linked conjugates contributes to their stability. nih.gov These novel fatty acid conjugates are considered a potential new class of anticancer agents, warranting further investigation. scirp.orgsemanticscholar.org

Computational and Theoretical Studies of 2,5 Diisopropylphenol

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are essential for investigating the dynamics and interactions of 2,5-diisopropylphenol. These techniques are particularly useful for studying complex processes such as reaction kinetics, which are difficult to observe directly through experimental means.

The synthesis of this compound, typically achieved through the isopropylation of phenol (B47542), involves a complex network of reactions. acs.org This process includes the formation of various isomers, such as 2-isopropylphenol (B134262), and its subsequent isopropylation to di-substituted products like 2,6- and 2,4-diisopropylphenol (B134422). acs.org

Molecular modeling is employed to develop mathematical models that probe the intricate reaction kinetics and mechanisms. acs.org These models are crucial for understanding the influence of various parameters on the reaction, including the type of alkylating agent (e.g., 2-propanol or isopropyl ether), catalyst, and temperature, which all play a major role in the selectivity towards a specific isomer like this compound. acs.org

Key reaction mechanisms in the synthesis of phenolic derivatives include Friedel-Crafts alkylation and acid-catalyzed electrophilic substitution. smolecule.com Computational models help elucidate these pathways by:

Simulating Electrophile Activation: Modeling how alkylating agents react with acid catalysts to form reactive carbocations. smolecule.com

Analyzing Ring Substitution: Calculating the preferred positions (ortho, para) for carbocation attack on the electron-rich phenol ring based on steric and electronic factors. smolecule.com

Investigating Rearrangements: Simulating potential hydride shifts in carbocations that can lead to more thermodynamically stable products. smolecule.com

By simulating these steps, researchers can predict reaction outcomes and optimize conditions to enhance the yield of this compound.

Quantum Chemical Calculations

Quantum chemical calculations offer deep insights into the electronic structure and reactivity of this compound. These methods are fundamental to understanding its chemical behavior and biological activity.

Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic properties of molecules. DFT studies on phenolic compounds reveal how their structure influences their reactivity. For instance, DFT calculations have shown that protonation can lower the activation barriers for C-alkylation, which promotes the formation of C-alkylated products like this compound over O-alkylated phenolic ethers. smolecule.com

Key electronic properties calculated using DFT include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical for predicting a molecule's reactivity. The energy gap between them indicates the chemical stability.

Electron Density Distribution: DFT can map the electron density, highlighting the reactive sites of the molecule. The phenolic hydroxyl group is a primary reactive site for hydrogen donation, which is central to its antioxidant properties. smolecule.com

Excitation Energies: Time-Dependent DFT (TD-DFT) can be used to calculate electronic transition energies, which helps in interpreting UV-Visible spectra.

| Property | Description | Relevance to this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | A higher HOMO energy suggests stronger antioxidant potential, as the phenolic group can more easily donate a hydrogen atom. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Influences the molecule's ability to participate in reactions involving electron acceptance. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. |

| Mulliken Charge | Distribution of atomic charges across the molecule. | Helps identify electrophilic and nucleophilic sites, predicting how the molecule will interact with other reagents. |

The biological activity of this compound is intrinsically linked to its molecular structure. Computational models are used to establish quantitative structure-activity relationships (QSAR), which correlate specific structural features with biological effects.

The positioning of the isopropyl groups on the phenol ring is a critical determinant of its antioxidant capacity. smolecule.com The 2,5-substitution pattern provides a moderate level of steric hindrance around the hydroxyl group, which influences its ability to scavenge free radicals. smolecule.com

Comparative studies with its isomers, particularly the anesthetic propofol (B549288) (2,6-diisopropylphenol), highlight these structural nuances. In assays measuring 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging activity, this compound shows moderate activity. smolecule.com This demonstrates the importance of the specific substitution pattern for optimal antioxidant function. smolecule.com Furthermore, its unique structure may lead to pharmacological properties more aligned with anxiolytic or anticonvulsant effects rather than general anesthesia, suggesting a potential therapeutic advantage in specific applications. smolecule.com

| Compound | Substitution Pattern | Antioxidant Activity (DPPH Assay) | Key Structural Feature's Influence |

| Propofol | 2,6-diisopropyl | High | High steric hindrance around the -OH group by two ortho-isopropyl groups. |

| This compound | 2,5-diisopropyl | Moderate | Moderate steric hindrance with one ortho- and one meta-isopropyl group. smolecule.com |

| 2-Isopropylphenol | 2-isopropyl | Lower than 2,5-DIPP | Less steric hindrance, affecting radical scavenging efficiency. smolecule.com |

| 2,4-Diisopropylphenol | 2,4-diisopropyl | Lower than 2,5-DIPP | Different electronic and steric environment due to para-substitution. smolecule.com |

Predictive Toxicology and Environmental Fate Modeling

Computational models are increasingly used to predict the toxicological profiles and environmental fate of chemical compounds, reducing the need for animal testing. hilarispublisher.com These predictive models use a compound's physicochemical properties to estimate its behavior in biological systems and the environment.

For this compound, key properties used in these models would include:

Log Kow (Octanol-Water Partition Coefficient): This value predicts a chemical's tendency to accumulate in fatty tissues (bioaccumulation). A higher log Kow suggests a greater potential for bioaccumulation.

Biodegradability: Models can predict how readily a compound will be broken down by microorganisms in the environment.

Ecotoxicity: Predictive models can estimate the potential harm to various aquatic and terrestrial species.

While specific predictive toxicology studies focused solely on this compound are not extensively documented in publicly available literature, the principles of predictive toxicology are applicable. hilarispublisher.com Its structural similarity to other well-studied phenols allows for read-across assessments, where data from similar compounds are used to infer potential toxicity. The hydrophobic nature of this compound suggests it may interact with lipid membranes, potentially influencing cellular transport and signaling pathways. smolecule.com

Future Directions and Emerging Research Areas

Exploration of Novel Biological Activities

While 2,5-Diisopropylphenol is known for its antioxidant properties, its full range of biological activities remains an area ripe for investigation. It functions as a chain-breaking antioxidant by interrupting lipid peroxidation, primarily through a hydrogen atom transfer (HAT) mechanism. smolecule.com However, its antioxidant potency is noted to be less than its well-studied isomer, propofol (B549288) (2,6-diisopropylphenol). smolecule.com This suggests that its therapeutic potential may lie in other, yet-to-be-discovered biological functions.

Future research is anticipated to move beyond its antioxidant capacity to explore other pharmacological effects. Given that phenolic compounds often exhibit a wide array of biological actions, investigations into the anti-inflammatory and antimicrobial properties of this compound are warranted. nih.govnih.gov For instance, propofol has demonstrated anti-inflammatory effects by reducing pro-inflammatory cytokines and inhibiting neutrophil function. nih.govnih.gov Studies could explore whether this compound shares these immunomodulatory capabilities. Furthermore, research into the antibacterial activity of related dimeric phenolic structures suggests that derivatives of this compound could be promising candidates for new antimicrobial agents. nih.gov

Table 1: Comparative Biological Activities of Isomeric Diisopropylphenols This table is interactive and can be sorted by clicking on the headers.

| Biological Activity | 2,6-Diisopropylphenol (Propofol) | This compound | Future Research Focus for this compound |

|---|---|---|---|

| Antioxidant | Potent free radical scavenger. nih.govoup.comoup.com | Demonstrates activity, but less potent than propofol. smolecule.com | Enhancing antioxidant capacity through structural modification. |

| Anti-inflammatory | Decreases pro-inflammatory cytokines. nih.govnih.gov | Largely unexplored. | Investigation of effects on inflammatory pathways and cytokine production. |

| Antimicrobial | Limited activity in monomeric form. nih.gov | Unexplored. | Screening for activity against various pathogens, including resistant strains. |

| Anesthetic | Widely used intravenous anesthetic. rsc.org | Not used as an anesthetic. | Exploration of potential neuroprotective or other CNS effects. |

Development of Green Chemistry Synthetic Routes

Traditional synthesis of alkylphenols, including this compound, often relies on methods like Friedel-Crafts alkylation, which can involve harsh catalysts and produce significant byproducts. smolecule.com The future of its synthesis lies in the adoption of green chemistry principles to create more sustainable and efficient processes. uobasrah.edu.iq

Emerging research focuses on heterogeneous solid acid catalysts, such as zeolites (e.g., H-beta, H-mordenite) and clay-supported heteropolyacids, for the isopropylation of phenol (B47542). rsc.orgresearchgate.netacs.org These catalysts offer significant advantages, including high activity, improved selectivity, and ease of separation and reuse, which minimizes waste. researchgate.netacs.org Another promising green approach is the use of supercritical water as a reaction medium, which can facilitate the ortho-selective alkylation of phenol with isopropanol (B130326) without the need for any catalyst. researchgate.net Additionally, the use of ionic liquids as recyclable catalysts is being explored to improve reaction efficiency and reduce the environmental footprint of the synthesis process. nih.gov

Table 2: Comparison of Synthetic Routes for Alkylphenols This table is interactive and can be sorted by clicking on the headers.

| Synthetic Method | Catalyst Type | Key Advantages | Relevance to Green Chemistry |

|---|---|---|---|

| Traditional Friedel-Crafts | Lewis acids (e.g., AlCl₃) | Established method. | Low (catalyst is often not recyclable, produces waste). |

| Vapor-Phase Alkylation | Zeolites (H-beta, H-mordenite). rsc.org | High conversion and selectivity, catalyst reusability. rsc.orgresearchgate.net | High (reduces waste, reusable catalyst). |

| Liquid-Phase Alkylation | Supported Heteropolyacids. acs.org | High selectivity, catalyst synergy. acs.org | High (efficient, potential for catalyst recycling). |

| Catalyst-Free Alkylation | None (uses supercritical water). researchgate.net | Eliminates catalyst cost and separation, high ortho-selectivity. researchgate.net | Very High (avoids catalyst, uses water as a solvent). |

| Ionic Liquid Catalysis | Brønsted acidic ionic liquids. nih.gov | High conversion, catalyst is easily recyclable. nih.gov | High (recyclable catalyst system). |

Advanced Analytical Techniques for Environmental Monitoring

Alkylphenols are recognized as environmental contaminants, making the development of sensitive and rapid detection methods a priority. researchgate.netgreenspec.co.uk Future research will focus on creating advanced analytical techniques for monitoring this compound in environmental matrices like water and soil.

High-performance liquid chromatography (HPLC) coupled with various detectors, such as diode array (DAD) and fluorescence (FLD), is a validated method for analyzing alkylphenols in water. nih.govresearchgate.net For even greater sensitivity and selectivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed, with sensitivity being enhanced up to 1000-fold through pre-column derivatization with agents like dansyl chloride. nih.gov

A significant area of emerging research is the development of electrochemical sensors. nih.gov These devices offer the potential for real-time, on-site monitoring and are often fabricated using novel materials to boost performance. mdpi.com Modifications to sensor electrodes include the use of graphene, conducting polymers, and various nanoparticles (e.g., Fe₃O₄, SiO₂) to improve sensitivity and achieve low limits of detection. mdpi.comrsc.orgnih.gov Molecularly imprinted polymers are also being used to create highly selective recognition sites for specific phenolic compounds. rsc.org

Integration of Computational Approaches for Drug Design and Material Science

Computational chemistry is becoming an indispensable tool for accelerating research and development. For this compound, computational approaches hold the key to predicting its properties and guiding the design of new molecules for specific applications in medicine and material science.

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful technique used to predict the biological and chemical activities of alkylphenols based on their molecular descriptors. tandfonline.comnih.govtandfonline.com By developing robust QSAR models, researchers can screen virtual libraries of this compound derivatives to identify candidates with enhanced therapeutic potential or desirable material properties, thereby reducing the need for extensive laboratory synthesis and testing.

Molecular docking is another critical computational method that allows scientists to simulate the interaction between a molecule and a biological target, such as an enzyme or receptor. nih.gov This approach can be used to explore the potential mechanisms of action for any observed biological activities of this compound and to rationally design new derivatives with improved binding affinity and efficacy. researchgate.net These computational tools can also be applied in material science to predict how this compound or its polymers might interact with other materials, paving the way for its use in novel composites, resins, or other advanced materials. service.gov.uk

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying 2,5-Diisopropylphenol in complex biological matrices?

- Methodological Answer : Reverse-phase HPLC coupled with mass spectrometry (RP-HPLC-MS) is a robust approach for separating this compound from co-eluting metabolites in plant or mammalian systems. For impurity profiling, normal-phase HPLC can resolve structural analogs like 2,6-diisopropylphenyl isopropyl ether or quinone derivatives, which may arise during synthesis or degradation . Metabolomics studies using non-targeted LC-MS workflows, as applied in sorghum grain analysis, can identify this compound alongside other phenolic compounds by comparing retention times and fragmentation patterns against reference standards .

Q. How should researchers address stability concerns during storage and handling of this compound?

- Methodological Answer : To prevent oxidation or photodegradation, store this compound in amber glass containers under inert gas (e.g., nitrogen) at 4°C. Stability testing under accelerated conditions (e.g., 40°C/75% relative humidity for 6 months) can identify degradation pathways. Analytical monitoring via Raman spectroscopy or HPLC is critical to detect impurities like 2,5-diisopropylquinone, which may form under oxidative stress .

Q. What safety protocols are essential for in vitro studies involving this compound?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE), including nitrile gloves and chemical-resistant lab coats, to minimize dermal exposure. For cell culture applications, pre-dissolve this compound in biocompatible solvents (e.g., DMSO at ≤0.1% v/v) and validate solvent controls to exclude cytotoxicity artifacts .

Advanced Research Questions

Q. What experimental models are suitable for studying the neuroprotective mechanisms of this compound?

- Methodological Answer : Rodent models of electroconvulsive therapy (ECT)-induced cognitive impairment are widely used. For example, Morris water maze tests in olfactory bulbectomized rats can evaluate spatial memory deficits. Post-ECT hippocampal tissue analysis (e.g., Western blotting for Tau hyperphosphorylation markers like p-Tau Ser396 or GSK-3β activity) paired with microdialysis for glutamate quantification provides mechanistic insights. Comparative studies with NMDA receptor antagonists (e.g., ketamine) can clarify shared pathways .

Q. How does this compound modulate Tau protein hyperphosphorylation in neurodegenerative contexts?

- Methodological Answer : this compound reduces Tau hyperphosphorylation via dual pathways: (1) Competitive antagonism of NMDA receptors, decreasing intracellular calcium influx and subsequent calpain activation, which indirectly inhibits GSK-3β; (2) Upregulation of Akt signaling, which phosphorylates and inactivates GSK-3β. Experimental validation requires co-treatment with Akt inhibitors (e.g., MK-2206) to isolate pathway-specific effects .

Q. How can researchers resolve contradictions in metabolic roles of this compound across biological systems?

- Methodological Answer : In plants (e.g., sorghum), this compound is downregulated during cooking, potentially acting as a volatile flavor precursor. In contrast, mammalian studies highlight its neuroprotective effects. To reconcile these, employ cross-species comparative metabolomics with isotope-labeled tracers to track compound turnover. Dose-response assays in neuronal vs. plant cell cultures can clarify context-dependent bioactivity .

Q. What strategies optimize experimental design for studying structural analogs of this compound?

- Methodological Answer : Compare regioisomers (e.g., 2,4- vs. 2,5- vs. 2,6-diisopropylphenol) in PKC translocation assays to identify structure-activity relationships. Molecular docking simulations can predict interactions with target proteins (e.g., NMDA receptor NR1 subunits). Validate findings with site-directed mutagenesis of key binding residues (e.g., serine/threonine phosphatase PP2A sites) .

Q. How should data from in vitro and in vivo studies be integrated to assess this compound’s therapeutic potential?

- Methodological Answer : Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to bridge in vitro IC50 values (e.g., NMDA receptor inhibition) with in vivo bioavailability metrics. Microdialysis in rodent hippocampi can measure free drug concentrations post-administration. Bayesian meta-analysis of contradictory datasets (e.g., conflicting Tau phosphorylation outcomes) identifies confounding variables like dosing schedules or model-specific stress responses .

Methodological Notes

- Data Contradiction Analysis : When comparing studies, account for species-specific metabolism (e.g., CYP450 isoform differences) and experimental conditions (e.g., oxidative stress levels in cell culture vs. intact tissue) .